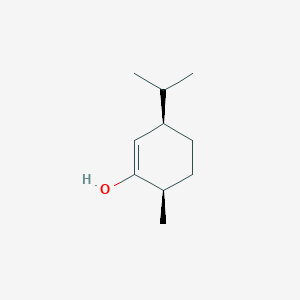
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol is an organic compound that belongs to the class of cyclohexenols. These compounds are characterized by a cyclohexene ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (3R,6R) notation, refers to the spatial arrangement of the atoms around the chiral centers at positions 3 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexanone, while reduction may produce a cyclohexanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol include other cyclohexenols with different substituents and stereochemistry, such as:
- (3S,6S)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Ethyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Methyl-3-(butan-2-yl)cyclohex-1-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
57875-63-5 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(3R,6R)-6-methyl-3-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-9,11H,4-5H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
PSGOWJCRJOKRJC-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C=C1O)C(C)C |
SMILES canonique |
CC1CCC(C=C1O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



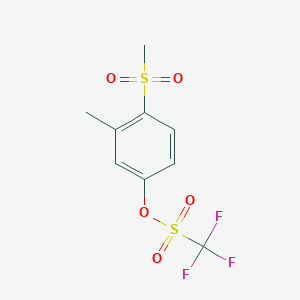


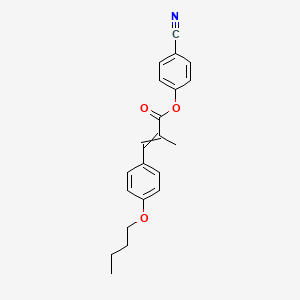
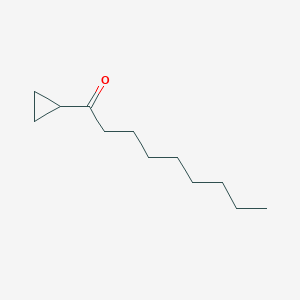
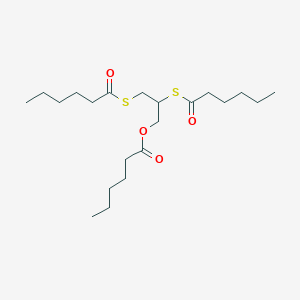



![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
